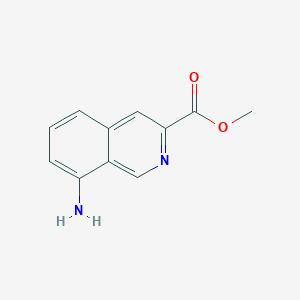

Methyl 8-aminoisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 8-aminoisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJRKEGNWWLZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of Isoquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, an unambiguous assignment of each atom's position within the molecular structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of Methyl 8-aminoisoquinoline-3-carboxylate is expected to show distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core, the protons of the amino group, and the methyl protons of the ester functionality. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. The multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the coupling constants (J), measured in Hertz (Hz), quantify the interaction between adjacent protons, providing critical insights into their spatial relationships.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | Data not available | Data not available | Data not available | 1H |

| H-4 | Data not available | Data not available | Data not available | 1H |

| H-5 | Data not available | Data not available | Data not available | 1H |

| H-6 | Data not available | Data not available | Data not available | 1H |

| H-7 | Data not available | Data not available | Data not available | 1H |

| -NH₂ | Data not available | Data not available | Data not available | 2H |

| -OCH₃ | Data not available | Data not available | Data not available | 3H |

Note: Specific experimental data for the chemical shifts, multiplicities, and coupling constants for this compound are not publicly available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts provide information about the hybridization and electronic environment of each carbon atom, including the aromatic carbons of the isoquinoline ring, the carbonyl carbon of the ester, and the methyl carbon.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| -C=O | Data not available |

| -OCH₃ | Data not available |

Note: Specific experimental data for the chemical shifts for this compound are not publicly available in the searched resources.

Advanced Two-Dimensional NMR Techniques

To further resolve complex structures and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are often employed. Techniques such as Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded ¹H-¹³C pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular puzzle and confirm the connectivity of the ester group and the amino group to the isoquinoline framework. However, specific 2D NMR data for this compound is not available in the consulted literature.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. By comparing the experimentally measured exact mass to the theoretical mass calculated from the molecular formula (C₁₁H₁₀N₂O₂), the elemental composition can be confirmed with high confidence, distinguishing it from other potential isomers.

Interactive Data Table: HRMS Data for this compound

| Ion Type | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 203.0815 | Data not available |

| [M+Na]⁺ | 225.0634 | Data not available |

Note: Specific experimental HRMS data for this compound are not publicly available in the searched resources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules. In ESI-MS, the primary ion observed for this compound would typically be the protonated molecule, [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern is produced. Analysis of the resulting fragment ions can help confirm the presence of key structural motifs, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), providing further validation of the proposed structure.

Interactive Data Table: ESI-MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 203.08 | Data not available | Data not available |

| 203.08 | Data not available | Data not available |

Note: Specific experimental ESI-MS fragmentation data for this compound are not publicly available in the searched resources.

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the context of this compound, electron impact (EI) or electrospray ionization (ESI) would generate a molecular ion (M+•) whose fragmentation pattern provides a roadmap to its structure.

The fragmentation of isoquinoline alkaloids is often characterized by specific cleavage patterns. For this compound, the expected fragmentation pathways would likely involve the following key steps:

Loss of the Methyl Group: A primary fragmentation event would be the loss of the methyl radical (•CH₃) from the ester group, resulting in a prominent peak at [M-15].

Loss of the Methoxy Group: Cleavage of the C-O bond in the ester could lead to the loss of a methoxy radical (•OCH₃), producing an ion at [M-31].

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the acylium ion formed after the loss of the methoxy group is a common pathway for esters, which would yield a peak at [M-31-28].

Ring Cleavage: The isoquinoline ring system itself can undergo characteristic cleavages. Retro-Diels-Alder reactions or cleavage adjacent to the amino group could occur, leading to further fragmentation and providing information about the substitution pattern of the bicyclic core.

A hypothetical fragmentation scheme is presented below, illustrating the major expected fragments and their mass-to-charge ratios.

| Ion | Proposed Structure/Loss | m/z (Hypothetical) |

| [M]+• | Molecular Ion | 202 |

| [M-CH₃]+ | Loss of methyl radical from ester | 187 |

| [M-OCH₃]+ | Loss of methoxy radical from ester | 171 |

| [M-COOCH₃]+ | Loss of carbomethoxy radical | 143 |

This systematic fragmentation allows for the piecing together of the molecule's structure, confirming the presence and connectivity of the amino group and the methyl carboxylate substituent on the isoquinoline framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is exceptionally useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its key structural components.

The primary functional groups and their expected vibrational frequencies are:

N-H Stretching: The amino group (-NH₂) at the C-8 position would exhibit characteristic symmetric and asymmetric stretching vibrations. These typically appear as two distinct sharp peaks in the range of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl group of the methyl ester at the C-3 position is a strong IR absorber. This would produce a very intense, sharp peak typically found between 1700 and 1725 cm⁻¹. The exact position can be influenced by conjugation with the isoquinoline ring system.

C-O Stretching: The ester linkage also possesses C-O stretching vibrations. Two bands are expected: an asymmetric stretch (C-O-C) around 1250-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.

Aromatic C=C and C=N Stretching: The isoquinoline ring contains both C=C and C=N bonds, which would result in a series of medium to sharp absorption bands in the fingerprint region, typically between 1450 and 1620 cm⁻¹.

Aromatic C-H Stretching: The C-H bonds of the aromatic ring will show stretching vibrations above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

A summary of the expected key IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (two peaks) |

| Ester (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Ester (C-O) | C-O Asymmetric Stretch | 1250 - 1300 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1450 - 1620 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The analysis would yield crucial crystallographic data, including:

Crystal System and Space Group: This describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) and the arrangement of molecules within it.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

A hypothetical table of crystallographic data is presented to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₀N₂O₂ |

| Formula Weight | 202.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.8 |

| β (°) | 95.5 |

| Volume (ų) | 1015 |

| Z (molecules/unit cell) | 4 |

Analysis of Molecular Conformations and Intermolecular Interactions

The data from X-ray crystallography allows for a detailed examination of the molecule's conformation—the spatial arrangement of its atoms. For this compound, this would reveal the planarity of the isoquinoline ring system and the orientation of the methyl carboxylate and amino substituents relative to the ring.

Furthermore, this analysis is critical for identifying and characterizing intermolecular interactions that stabilize the crystal packing. Key interactions would likely include:

Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor, while the ester carbonyl oxygen and the isoquinoline nitrogen are potential acceptors. The analysis would reveal the geometry (donor-acceptor distance and angle) of any intermolecular N-H···O or N-H···N hydrogen bonds, which are crucial in dictating the supramolecular assembly.

π-π Stacking: The planar aromatic isoquinoline rings can stack on top of each other. The analysis would quantify the distance between the planes (centroid-to-centroid distance) and the degree of offset, which are indicative of stabilizing π-π interactions.

These non-covalent interactions are fundamental to understanding the solid-state properties of the compound, such as its melting point and solubility.

Computational and Theoretical Investigations of Methyl 8 Aminoisoquinoline 3 Carboxylate and Isoquinoline Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic characteristics that dictate the reactivity and physical properties of isoquinoline (B145761) systems. These methods allow for a detailed examination of molecular orbitals, electron density distributions, and the energies associated with electronic transitions and molecular vibrations.

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of isoquinoline derivatives, offering a favorable balance between accuracy and computational expense. DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). psgcas.ac.inacs.org

The HOMO-LUMO energy gap is a critical parameter derived from these studies, as it provides insights into the molecule's chemical reactivity, kinetic stability, and intramolecular charge transfer capabilities. acs.org For instance, studies on 5-substituted isoquinolines, such as 5-aminoisoquinoline, 5-bromoisoquinoline, and 5-nitroisoquinoline, have utilized DFT (specifically, the B3LYP functional with a 6-311++G(d,p) basis set) to optimize geometries and analyze frontier molecular orbitals. psgcas.ac.in The calculated HOMO and LUMO energies in these studies indicate that charge transfer occurs within the molecules. psgcas.ac.in

Furthermore, Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, is employed to identify reactive sites for electrophilic and nucleophilic attack by mapping the electrostatic potential onto the electron density surface. bohrium.comnih.gov In various indolo[3,2-c]isoquinoline analogues, MEP surfaces have been used to predict regions of chemical reactivity, which is valuable for understanding potential intermolecular interactions. bohrium.comnih.gov

| Property | Method/Basis Set | 5-Aminoisoquinoline psgcas.ac.in | 5-Bromoisoquinoline psgcas.ac.in | 5-Nitroisoquinoline psgcas.ac.in |

| HOMO Energy (eV) | B3LYP/6-311++G(d,p) | -5.45 | -6.04 | -6.97 |

| LUMO Energy (eV) | B3LYP/6-311++G(d,p) | -1.13 | -1.48 | -2.85 |

| Energy Gap (eV) | B3LYP/6-311++G(d,p) | 4.32 | 4.56 | 4.12 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules. nih.gov It is frequently applied to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption spectra, providing a theoretical basis for assigning electronic transitions. rsc.orgnih.gov

For the parent isoquinoline molecule, TD-DFT calculations have been instrumental in assigning valence transitions, particularly the π–π* transitions observed in its absorption spectrum. rsc.org These computations help to rationalize the complex spectral features that can arise from vibronic coupling between different electronic states, such as the nπ* and ππ* states. researchgate.net Studies have employed various functionals, including CAM-B3LYP and M06-2X, to predict the electronic spectra of isoquinoline and its derivatives. rsc.orgmdpi.com

In research on complex iridium(III) systems containing 1-(benzo[b]thiophen-2-yl)isoquinoline (B8703584) ligands, TD-DFT calculations were used to determine the molecular orbital energy levels and the nature of the lowest energy electronic transitions, which were found to be responsible for the observed deep-red phosphorescence. nih.gov These theoretical results are crucial for understanding the photophysical properties and designing new materials for applications such as organic light-emitting diodes (OLEDs).

| Molecule | Method/Basis Set | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |

| Ir(btq)₂phen nih.gov | TD-DFT | ~682 | N/A | MLCT/π–π |

| Ir(btq)₂bpy nih.gov | TD-DFT | ~682 | N/A | MLCT/π–π |

| Ir(btq)₂dtbipy nih.gov | TD-DFT | ~683 | N/A | MLCT/π–π |

| Ir(btq)₂pic nih.gov | TD-DFT | ~698 | N/A | MLCT/π–π |

Note: λmax refers to the emission maxima. MLCT = Metal-to-Ligand Charge Transfer.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide another essential avenue for high-accuracy predictions of molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are often used to predict spectroscopic constants. psgcas.ac.inresearchgate.net

For isoquinoline and its isomer quinoline (B57606), ab initio calculations at the MP2/6-31G** level have been shown to accurately predict experimental observables such as rotational constants and electric dipole moments obtained from microwave spectroscopy. researchgate.net Anharmonic DFT calculations have also proven to be an invaluable support for the assignment of very congested rotational structures in the infrared bands of polycyclic aromatic hydrocarbons and their aza-derivatives, including isoquinoline. aip.org These high-level calculations are crucial for the analysis of rotationally resolved spectra, providing a bridge between theoretical models and high-resolution experimental data. aip.org

| Molecule | Method/Basis Set | Parameter | Calculated Value | Experimental Value |

| Isoquinoline researchgate.net | MP2/6-31G | μa (D) | 2.459 | 2.3602(21) |

| Isoquinoline researchgate.net | MP2/6-31G | μb (D) | 0.825 | 0.9051(14) |

| Isoquinoline researchgate.net | MP2/6-31G** | μtotal (D) | 2.593 | 2.5278(20) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies. This approach provides a detailed, step-by-step understanding of how chemical transformations involving isoquinoline analogues occur.

A key aspect of mechanistic studies is the identification of transition state (TS) structures and the calculation of the associated energy barriers (activation energies). These calculations help to determine the rate-limiting step of a reaction and predict the feasibility of a proposed pathway. For instance, in the visible-light-promoted synthesis of 3,4-dihydroisoquinolin-1(2H)-one, DFT calculations (using the M06-2X functional) were employed to model the reaction pathway. The study identified a transition state for the C-N bond formation with a calculated energy barrier of 12.67 kcal/mol. bohrium.com

In another study on the tandem annulation of ynediones with isoquinoline N-oxides, the M06-2X functional was used to investigate the multi-stage reaction mechanism. clockss.org The computational analysis revealed four competitive paths in the final stage and showed that the high regioselectivity was controlled by both thermodynamic and kinetic factors. clockss.org Similarly, computational studies of the fragmentation behavior of isoquinoline alkaloids in mass spectrometry have used DFT to propose mechanisms and calculate the energies of transition states to explain the formation of specific fragment ions. nih.gov

| Reaction | Method | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) |

| Isoquinoline Ring-Opening (uncatalyzed) acs.org | M06-2X/6-311+G(d,p) | 1C–2N addition of H₂O | 52.7 |

| Isoquinoline Ring-Opening (water-catalyzed) acs.org | M06-2X/6-311+G(d,p) | 1C–2N addition of H₂O | 27.5 |

| Synthesis of 3,4-dihydroisoquinolin-1(2H)-one bohrium.com | M06-2X/6-311++G(d,p) | C-N bond formation | 12.67 |

| Oxidative Cyclization to Isoquinoline N-Oxide acs.org | DFT | Ionic pathway cyclization | +14.9 |

The solvent environment can dramatically influence reaction rates and mechanisms. Computational models often incorporate solvation effects, for example, through the use of Polarizable Continuum Models (PCM) or by including explicit solvent molecules in the calculations.

The behavior of isoquinoline in supercritical water (SCW) has been a subject of both experimental and computational investigation. sci-hub.seumich.edu SCW can act not only as a solvent but also as a chemical reagent and catalyst. sci-hub.seresearchgate.net Computational studies on the ring-opening and denitrogenation of isoquinoline in SCW have been performed at the M06/6-311G(d,p) and M06-2X/6-311+G(d,p) levels. acs.org These calculations demonstrated that water molecules can significantly lower the energy barriers of the reaction. For the rate-limiting step, the addition of H₂O across the C-N double bond, the energy barrier was reduced from 52.7 kcal/mol in the uncatalyzed reaction to 27.5 kcal/mol when catalyzed by two water molecules, highlighting the profound effect of the solvent environment. acs.org

Similarly, in the study of the annulation of ynediones and isoquinoline N-oxides, calculations performed in a tetrahydrofuran (B95107) (THF) solution showed that the energy barriers for most steps were decreased, indicating an advantageous solvation effect that facilitates the reaction. clockss.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules. While specific MD simulation studies focusing exclusively on Methyl 8-aminoisoquinoline-3-carboxylate are not extensively documented in publicly available literature, the principles of this methodology are widely applied to analogous isoquinoline and quinoline structures to understand their behavior in various environments. scielo.org.mxmdpi.comnih.gov

MD simulations for a molecule like this compound would typically involve generating a force field to describe the intramolecular and intermolecular forces. The system, containing the molecule and often a solvent like water, is then simulated over a period, allowing for the observation of its dynamic evolution. Such simulations can provide insights into the stable conformations of the amino and carboxylate substituents, the flexibility of the isoquinoline ring system, and how the molecule interacts with surrounding solvent molecules or potential binding partners. scielo.org.mxmdpi.com For instance, simulations on related quinoline-3-carboxamide (B1254982) derivatives have been used to establish the stability of their interactions within protein binding sites, confirming that the molecular structure remains stable throughout the simulation period. mdpi.com

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The study of intermolecular interactions is crucial for understanding the chemical and physical properties of molecular solids and biological systems. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) analysis are instrumental in characterizing these forces.

Hydrogen Bonding Networks

The structure of this compound, featuring an amino group (a hydrogen bond donor) and both a carboxylate group and a ring nitrogen (hydrogen bond acceptors), suggests a strong potential for the formation of extensive hydrogen bonding networks. In the solid state, these molecules can arrange themselves to maximize these favorable interactions, leading to specific crystal packing motifs. The N-H of the amino group can form hydrogen bonds with the carbonyl oxygen of the carboxylate group of a neighboring molecule or with the nitrogen atom of the isoquinoline ring. These interactions are fundamental to the stability of the crystal lattice.

While specific data for this compound is not available, studies on similar structures, such as methyl-3-aminothiophene-2-carboxylate, have shown that amino and carboxyl groups are key participants in various intermolecular interactions, including N–H⋯O and N–H⋯N hydrogen bonds, which dictate the crystal packing. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule to characterize chemical bonding, including weak non-covalent interactions. researchgate.net In a QTAIM analysis, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at this BCP can provide quantitative information about the strength and nature of the bond.

Complementary to QTAIM, the Non-Covalent Interaction (NCIplot) index is a visualization tool that highlights regions of non-covalent interactions in real space. It is based on the electron density and its derivatives and provides a graphical representation of weak interactions, color-coded to distinguish between attractive (like hydrogen bonds) and repulsive forces.

For a molecule like this compound, a combined QTAIM and NCIplot analysis would be invaluable for:

Confirming and characterizing the hydrogen bonds formed by the amino and carboxylate groups.

Identifying weaker, but significant, interactions such as C-H···O contacts.

Visualizing π-π stacking interactions between the isoquinoline rings.

The table below illustrates the kind of data that would be generated from a QTAIM analysis for the intermolecular interactions of a hypothetical dimer of this compound.

| Interaction Type | Bond Path | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Hydrogen Bond | N-H···O=C | Present | Positive |

| Hydrogen Bond | N-H···N | Present | Positive |

| π-π Stacking | C···C | Present | Positive |

| van der Waals | C-H···O | Present | Positive |

Note: The values in this table are illustrative and represent the type of data obtained from such an analysis, as specific computational studies on this compound are not publicly available.

Applications in Supramolecular Chemistry and Materials Science

Design and Synthesis of Supramolecular Assemblies

Supramolecular chemistry relies on the spontaneous association of molecules into larger, well-defined structures through non-covalent interactions. The Methyl 8-aminoisoquinoline-3-carboxylate molecule is an excellent candidate for such applications due to the presence of hydrogen bond donors (the amino group) and acceptors (the isoquinoline (B145761) nitrogen and carboxylate oxygen atoms).

The self-assembly of molecules is a cornerstone of supramolecular chemistry, driven by weak, reversible interactions. mhmedical.comnih.gov Hydrogen bonding is a particularly powerful tool in directing the assembly of molecules into predictable, ordered structures. semanticscholar.orgnih.gov In this compound, the 8-amino group can act as a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. uaic.ro

This arrangement allows for the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the amino group and the ring nitrogen can participate in hydrogen bonding with complementary molecules, leading to the formation of tapes, sheets, or more complex three-dimensional networks. nih.govnih.gov The interplay of these hydrogen bonds, along with other non-covalent forces like π-π stacking between the aromatic isoquinoline rings, governs the final architecture of the supramolecular assembly. nih.govresearchgate.net While specific studies on the self-assembly of this compound are not extensively detailed, the principles derived from similar structures, like 8-hydroxyquinoline (B1678124) and other amino acid derivatives, strongly suggest its potential for forming intricate, hydrogen-bonded networks. uaic.ro

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | 8-Amino group (donor) with carboxylate or N-ring (acceptor) | Chains, Dimers, Sheets |

| π-π Stacking | Aromatic isoquinoline rings | Columnar stacks |

| Dipole-Dipole | Carbonyl group and other polar functions | Ordered packing |

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape and rigidity. nih.gov Compounds with rigid, aromatic cores, such as isoquinoline, are known to be excellent building blocks for liquid crystals. tandfonline.com

Research on 2-phenylquinolines has demonstrated that these structures can form nematic mesophases, which are characterized by long-range orientational order. tandfonline.com The rigidity of the quinoline (B57606) ring is a key factor in promoting this ordering. tandfonline.com By analogy, isoquinoline derivatives, including this compound, possess the requisite structural features to act as mesogens (liquid crystal-forming molecules). By modifying the core with appropriate side chains (e.g., long alkyl chains attached to the amino or carboxylate groups), it is plausible to induce the formation of various liquid crystalline phases, such as nematic or smectic phases. These materials could find applications in display technologies and as ordered solvents for chemical reactions. nih.govtandfonline.com

Isoquinoline Derivatives as Ligands in Coordination Chemistry

The nitrogen atom of the isoquinoline ring and the 8-amino group in this compound make it an effective bidentate ligand for coordinating with metal ions. This chelating ability is a well-documented feature of the 8-aminoquinoline (B160924) scaffold. nih.govresearchgate.net

The 8-aminoquinoline moiety is known to form stable complexes with a variety of transition metals, including zinc(II), cadmium(II), and cobalt(III). nih.govresearchgate.net In these complexes, the ligand typically coordinates to the metal center through both the nitrogen atom of the pyridine (B92270) part of the ring and the nitrogen of the amino group, forming a stable five-membered chelate ring. This bidentate coordination is analogous to that of the well-studied 8-hydroxyquinoline ligand, which forms strong chelate complexes with a vast number of metal ions. scispace.comresearchgate.net

Transition metal carboxylate complexes are a large and important class of coordination compounds. wikipedia.orgresearchgate.net While the carboxylate group in this compound is somewhat removed from the primary chelating site, it can still influence the properties of the resulting metal complex through steric and electronic effects or by participating in further coordination in polynuclear structures. polimi.it The study of these metal complexes is crucial for applications in catalysis, sensing, and materials science.

Table 2: Examples of Metal Coordination with Aminoquinoline Scaffolds

| Metal Ion | Ligand Type | Coordination Number | Reference |

| Zinc(II) | Tris-8-aminoquinoline | 6 (Octahedral) | nih.gov, researchgate.net |

| Cadmium(II) | Tris-8-aminoquinoline | 7 | nih.gov, researchgate.net |

| Cobalt(III) | Tris-8-aminoquinoline | 6 (Octahedral) | nih.gov, researchgate.net |

| Copper(II) | Isoquinoline-5-carboxylate | 6 (Octahedral) | polimi.it |

The isoquinoline framework is considered a "privileged scaffold" in the design of chiral ligands for asymmetric catalysis. nih.govacs.org This means that the rigid structure can be readily modified to create a well-defined chiral environment around a metal center, which is essential for controlling the stereochemical outcome of a chemical reaction. nih.gov

Axially chiral isoquinolines, where chirality arises from restricted rotation around a single bond, have been successfully employed as ligands in a variety of asymmetric transformations. researchgate.netdocumentsdelivered.com Synthetic strategies have been developed to introduce chirality at different positions of the isoquinoline ring, leading to a diverse library of ligands. mdpi.comacs.orgthieme-connect.com For example, bulky groups can be introduced at positions flanking the coordinating nitrogen atom to create a chiral pocket that influences how a substrate approaches the catalytic metal center. This compound serves as a valuable starting material or structural motif that can be incorporated into more complex, chiral ligand designs. acs.org

Advanced Materials Development

Isoquinoline derivatives are increasingly being explored for their use in the development of advanced functional materials. nih.govnumberanalytics.com Their inherent electronic and photophysical properties make them attractive components for applications in optoelectronics and sensor technology.

Many isoquinoline derivatives exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the isoquinoline ring. mdpi.com For instance, isoquinoline-3-amine derivatives have been noted for their fluorescent properties. This makes compounds like this compound potential candidates for use as fluorosensors or as emissive components in organic light-emitting diodes (OLEDs). nih.gov The interaction of the amino and carboxylate groups with the aromatic system can significantly influence the electronic structure and, consequently, the absorption and emission spectra of the molecule.

Furthermore, the ability of isoquinolines to form organized structures, such as liquid crystals or self-assembled monolayers, opens up possibilities for their use in creating materials with anisotropic optical or electronic properties. numberanalytics.comtandfonline.com The combination of a rigid, electronically active core with functional groups capable of directing assembly and coordinating metals makes this class of compounds a versatile platform for the bottom-up construction of novel materials with tailored functionalities. researchgate.net

Photoactive Supramolecular Systems

The 8-aminoquinoline portion of this compound provides a bidentate chelation site (via the amino nitrogen and the quinoline nitrogen) that is well-known for its ability to bind to metal ions. This characteristic is fundamental to the construction of photoactive supramolecular systems. In theory, this compound could act as a ligand that, upon coordination with a suitable metal center (such as zinc, copper, or lanthanides), forms metallo-supramolecular assemblies.

Modulation of Fluorescence: The intrinsic fluorescence of the isoquinoline core could be enhanced or quenched upon metal binding, a common feature for 8-aminoquinoline derivatives that is often exploited for chemical sensing.

Energy Transfer: If coordinated to a luminescent metal ion, such as a lanthanide, the organic ligand could act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength.

Formation of Photoresponsive Structures: The molecule's structure could facilitate π-π stacking or hydrogen bonding, leading to the self-assembly of larger, ordered structures. The photochemical behavior of these assemblies could differ significantly from that of the individual molecules.

Without experimental data, key parameters that would characterize these systems, such as absorption and emission maxima, quantum yields, and excited-state lifetimes for any potential complex, remain unknown.

Organic Electronic Materials (e.g., OLEDs)

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on materials with specific electronic and photophysical properties. Derivatives of 8-hydroxyquinoline are famous in this regard, with Tris(8-hydroxyquinolinato)aluminium (Alq3) being a canonical example of an electron-transporting and light-emitting material.

Theoretically, this compound or its metal complexes could be investigated for roles in OLEDs. The isoquinoline framework is an electron-deficient system, which could facilitate electron transport. The amino group, being an electron-donating group, could modulate the electronic properties of the molecule, potentially tuning the HOMO-LUMO gap and thus the color of emission.

Potential applications in OLEDs could include:

Emissive Layer (EML) Material: If the compound exhibits strong luminescence in the solid state, it could be a candidate for the emissive layer. The specific color of emission would need to be determined experimentally.

Host Material: For phosphorescent OLEDs (PHOLEDs), the compound could potentially serve as a host material for a phosphorescent guest emitter, provided it has a sufficiently high triplet energy level.

Electron-Transport Layer (ETL) or Hole-Blocking Layer (HBL) Material: The electron-deficient nature of the isoquinoline ring suggests a possibility for use in electron-transporting layers.

However, the development of a new material for OLEDs requires extensive research. The table below outlines the type of data that would be necessary to evaluate the suitability of this compound for OLED applications, none of which is currently available in the public domain.

| Property | Relevance in OLEDs | Data for this compound |

| Photoluminescence Quantum Yield (PLQY) | Efficiency of light emission in the solid state. | Not Available |

| Emission Wavelength (λem) | Determines the color of the emitted light. | Not Available |

| HOMO/LUMO Energy Levels | Governs charge injection and transport properties. | Not Available |

| Triplet Energy (ET) | Crucial for use as a host in phosphorescent OLEDs. | Not Available |

| Charge Carrier Mobility | Determines the efficiency of electron and hole transport. | Not Available |

| Thermal Stability | Essential for device longevity and operational stability. | Not Available |

Mechanistic Insights and Structure Activity Relationship Sar Studies in Biological Research

Molecular Mechanisms of Biological Activity

The biological effects of isoquinoline (B145761) derivatives are rooted in their precise interactions with macromolecular targets, which in turn modulate critical cellular processes.

Derivatives built upon the isoquinoline and quinoline (B57606) frameworks have demonstrated the ability to bind to various molecular targets, including enzymes and nucleic acids. The specific substitutions on the heterocyclic ring system are crucial for determining target affinity and selectivity.

Enzymes: The isoquinoline nucleus is a key feature in a variety of enzyme inhibitors. For example, compounds featuring an isoquinoline-1,3-dione core have been identified as a viable chemotype for the selective inhibition of Tyrosyl-DNA phosphodiesterase II (TDP2). nih.gov Furthermore, highly potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) have been developed from an isoquinoline-3,8-diamine scaffold. chemrxiv.org These interactions are typically driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces within the enzyme's active site.

DNA: Certain related quinoline derivatives have been shown to function as DNA-targeting agents. researchgate.net In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives indicate that these molecules can bind within the A/T minor groove region of a B-DNA duplex. researchgate.net This interaction is stabilized by hydrogen bonds between the compound and the nucleic acid base pairs, leading to potential DNA damage or condensation. researchgate.net

By engaging with specific molecular targets, isoquinoline-based compounds can significantly alter cellular signaling and metabolic pathways.

Immune Response Pathways: Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, by isoquinoline derivatives can enhance immune responses. chemrxiv.orgnih.gov HPK1 inhibition leads to increased T-cell proliferation and secretion of proinflammatory cytokines, which are crucial for anti-tumor immunity. nih.gov This modulation can reverse immunosuppressive environments within tumors. nih.gov

DNA Damage Repair: The inhibition of Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a key mechanism for enhancing the efficacy of certain anticancer drugs. nih.govnih.gov TDP2 is responsible for repairing DNA damage caused by topoisomerase II (Top2) poisons. nih.govnih.gov By inhibiting TDP2, isoquinoline derivatives can prevent this repair process, leading to an accumulation of DNA damage and potentiating the cytotoxicity of Top2-targeted therapies. nih.gov

Metabolic Pathways: Targeting metabolic enzymes like Lactate Dehydrogenase A (LDHA) can disrupt the altered metabolism of cancer cells, often described as the Warburg effect. nih.govmdpi.com Inhibition of LDHA by small molecules, including those with a quinoline structure, reduces the conversion of pyruvate (B1213749) to lactate. nih.govnih.gov This not only depletes ATP levels but also induces significant oxidative stress, leading to cancer cell death. nih.gov

Enzyme Inhibition Studies

The structural framework of Methyl 8-aminoisoquinoline-3-carboxylate is represented in several classes of potent enzyme inhibitors, underscoring its potential as a scaffold for drug design.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator in immune cells. chemrxiv.orgnih.gov Its inhibition is a promising strategy for cancer immunotherapy. nih.gov SAR studies around an isoquinoline-3,8-diamine core have led to the identification of highly potent HPK1 inhibitors. chemrxiv.org Molecular docking studies suggest that this chemotype effectively fits into the ATP-binding pocket of the kinase. chemrxiv.org The development of these inhibitors showcases the importance of the isoquinoline scaffold for achieving high target engagement and cellular potency. chemrxiv.orgresearchgate.net

Table 1: HPK1 Inhibitory Activity of Representative Isoquinoline-3,8-diamine Derivatives

| Compound | HPK1 IC₅₀ (nM) |

| Compound 6 | 1.3 |

| Compound 9h | 0.8 |

| Compound 8e | 3.5 |

| Data sourced from a study on quinazoline-2,5-diamine derivatives inspired by isoquinoline-3,8-diamine HPK1 inhibitors. chemrxiv.org |

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is an enzyme that repairs DNA lesions created by topoisomerase II inhibitors, and its inhibition can overcome drug resistance. nih.govnih.gov Research has shown that the isoquinoline scaffold is a promising starting point for developing TDP2 inhibitors.

Structure-activity relationship studies led to the discovery of isoquinoline-1,3-diones as selective inhibitors of TDP2. nih.gov Further exploration of related structures identified 7-azaindenoisoquinolines capable of acting as triple inhibitors, targeting not only TDP2 but also TDP1 and Topoisomerase 1 (Top1), which could serve as a powerful approach in cancer therapy. nih.gov

Table 2: TDP2 Inhibitory Activity of Representative Isoquinoline Derivatives

| Compound Class | Representative Compound | TDP2 IC₅₀ (µM) | Selectivity vs. TDP1 |

| Isoquinoline-1,3-dione | Compound 64 | 1.9 | No appreciable inhibition at 111 µM |

| 7-Azaindenoisoquinoline | Compound 7 | >50 | - |

| 7-Azaindenoisoquinoline | Compound 13 | 1.15 | - |

| Data sourced from studies on isoquinoline-1,3-diones and 7-azaindenoisoquinolines. nih.govnih.gov |

Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway of many cancer cells, responsible for converting pyruvate to lactate. nih.govnih.gov Inhibiting LDHA is a therapeutic strategy to target the unique metabolism of tumors. mdpi.com While not isoquinolines, structurally related quinoline 3-sulfonamides have been identified as potent, NADH-competitive inhibitors of LDHA. nih.gov SAR studies in this series identified compounds with nanomolar potency and significant selectivity over the LDHB isoform. nih.gov These findings highlight the importance of the C3-substituted quinoline core in targeting the NADH binding site of LDHA.

Table 3: LDHA Inhibitory Activity of Representative Quinoline-based Compounds

| Compound Class | Representative Compound | LDHA IC₅₀ (nM) | Selectivity (LDHB/LDHA) |

| Quinoline 3-sulfonamide | Compound 1 | 95 | >80 |

| Quinoline 3-sulfonamide | Compound 2 | 2 | >80 |

| Naphthalene Carboxylic Acid | FX11 | 8000 (Ki) | Preferential for LDHA |

| Data sourced from studies on quinoline 3-sulfonamides and the characterization of FX11. nih.govnih.gov |

Structure-Activity Relationship (SAR) Elucidation

The biological activity of isoquinoline and quinoline derivatives is intricately linked to their molecular structure. The position, nature, and stereochemistry of substituents on the heterocyclic ring system play a pivotal role in determining their pharmacological profiles.

The biological activity of quinoline and isoquinoline scaffolds can be significantly modulated by the introduction of various substituents. nih.govnih.govresearchgate.netuniv.kiev.uaeurochlor.orgnih.govmdpi.commdpi.com For instance, in a series of 3-aminoisoquinolin-1(2H)-one derivatives, the nature of the substituent at the 3-amino group and at the C(4) position was found to influence their anticancer activity. univ.kiev.ua Specifically, 3-hetarylamino derivatives demonstrated the most potent activity against a wide range of cancer cell lines. univ.kiev.ua The 1,3-thiazol-2-ylamino derivative, in particular, was identified as the most potent among the tested compounds. univ.kiev.ua

In the context of quinoline-2-carboxamides, lipophilicity and the electronic properties of substituents on the anilide ring were shown to affect antiviral activity. mdpi.com An increase in the electron-withdrawing properties of these substituents positively influenced the antiviral effect. mdpi.com Similarly, for other quinoline derivatives, the presence of an amide or thioamide group is a characteristic feature of many biologically active compounds. nih.govresearchgate.net

Studies on 4-substituted aminoquinoline-3-carboxylates have also been conducted to evaluate their antimicrobial potential, although the observed activity was low. nih.gov The position of a hydroxyl group on the quinoline ring has been shown to be critical for antifungal activity, with derivatives having a hydroxyl group at position 8 being more active than those with the hydroxyl at position 4. nih.gov

The following table summarizes the general influence of substituents on the biological activity of quinoline and isoquinoline derivatives based on available literature.

| Scaffold | Substituent Position | Nature of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 3-Aminoisoquinolin-1(2H)-one | 3-amino group and C(4) | Hetarylamino groups (e.g., 1,3-thiazol-2-ylamino) | Increased anticancer activity | univ.kiev.ua |

| Quinoline-2-carboxamide | Anilide ring | Electron-withdrawing groups | Enhanced antiviral activity | mdpi.com |

| Quinoline | Position 8 | Hydroxyl group | Increased antifungal activity compared to position 4 | nih.gov |

Stereochemistry is a critical determinant of the biological activity of chiral molecules, as it governs the three-dimensional arrangement of atoms and thus the interaction with biological targets. For certain bioactive compounds, only one stereoisomer exhibits the desired pharmacological effect, while the other(s) may be inactive or even produce adverse effects.

In studies of nature-inspired compounds and their derivatives, it has been demonstrated that stereochemistry can be crucial for their biological recognition and activity. While direct studies on the stereochemistry of This compound are not available, research on related chiral compounds underscores the importance of this aspect.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand the interaction between a ligand and its target protein at the molecular level.

For quinoline-3-carboxylic acid derivatives, molecular docking studies have been utilized to investigate their binding to the minor groove of DNA. researchgate.netnih.gov These in-silico studies help to elucidate the mechanism of action and confirm the interaction patterns with DNA, which can be crucial for their anticancer properties. researchgate.netnih.gov The substitution at the 2nd position of the quinoline ring, for instance, has been identified as a key hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

Similarly, molecular modeling has been applied to new quinoline derivatives to evaluate their recognition profiles at the binding pocket of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, a target in cancer therapy. researchgate.net These computational approaches provide valuable insights into the structure-activity relationships and guide the design of more potent inhibitors.

Broad-Spectrum Biological Activity Profiles (Focus on Mechanisms)

Derivatives of isoquinoline and quinoline exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The mechanisms underlying these activities are diverse and often depend on the specific structural features of the compounds.

The antimicrobial properties of quinoline and isoquinoline derivatives are attributed to several mechanisms of action. One of the key mechanisms is the inhibition of DNA synthesis. nih.govnih.gov For instance, 8-hydroxyquinoline (B1678124) has been shown to severely inhibit premeiotic DNA replication in yeast. nih.gov Some pyrano[3,2-c]quinoline-3-carboxylates have been identified as potential inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. rsc.org

Another proposed mechanism for the antimicrobial activity of certain isoquinoline compounds is the interference with cell wall biosynthesis. nih.gov Some alkynyl isoquinoline derivatives have been found to perturb the cell wall and nucleic acid biosynthesis in Staphylococcus aureus. nih.gov

Membrane disruption is also a potential mechanism of antimicrobial action, although this is more commonly associated with other classes of antimicrobial agents. nih.gov The ability of a compound to disrupt the bacterial cell membrane can lead to leakage of cellular contents and ultimately cell death.

The anticancer activity of quinoline and isoquinoline derivatives is often multifactorial, involving various cellular and molecular targets.

Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a common mechanism of anticancer drugs. researchgate.netnih.govnih.govmdpi.comspringernature.com Elevated levels of ROS can damage cellular components such as DNA, proteins, and lipids, leading to apoptosis or cell death. nih.govnih.govspringernature.com Some quinoline derivatives have been shown to induce the generation of ROS in cancer cells, contributing to their cytotoxic effects. researchgate.net

DNA Intercalation and Binding: DNA is a primary target for many anticancer agents. researchgate.netnih.govnih.govnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. nih.govnih.gov Several quinoline-based compounds have been shown to act as DNA intercalators. nih.gov

In addition to intercalation, some quinoline-3-carboxylic acid derivatives have been found to bind to the minor groove of DNA. researchgate.netnih.gov This binding can also disrupt DNA function and contribute to the antiproliferative activity of these compounds. researchgate.netnih.gov The interaction with DNA can lead to DNA damage, which in turn can trigger apoptosis in cancer cells. rsc.org

Protein/DNA Binding: Some metal complexes of amino acid-ligated fac-[Re(CO)3]+ have been studied for their interaction with guanine and plasmid DNA to understand their cytotoxic effects. nih.gov These complexes can form stable adducts with DNA, likely involving two bases, which can interfere with DNA processes. nih.gov

The following table summarizes the proposed anticancer mechanisms for quinoline and isoquinoline derivatives.

| Mechanism | Description | Compound Class | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Generation | Induction of oxidative stress leading to cellular damage and apoptosis. | Quinoline derivatives | researchgate.net |

| DNA Intercalation | Insertion between DNA base pairs, disrupting DNA replication and transcription. | Quinoline-based compounds | nih.gov |

| DNA Minor Groove Binding | Binding to the minor groove of the DNA duplex, interfering with DNA function. | Quinoline-3-carboxylic acid derivatives | researchgate.netnih.gov |

| Protein/DNA Binding | Formation of stable adducts with DNA, disrupting its structure and function. | Rhenium complexes with amino acid ligands | nih.gov |

Anti-Inflammatory Mechanisms (e.g., Modulation of Inflammatory Mediators like COX-2, PGE2)

Inflammation is a complex biological response, and enzymes like cyclooxygenase-2 (COX-2) are key mediators in this process. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are significant contributors to inflammation and pain. researchgate.net Selective inhibition of COX-2 over the related COX-1 enzyme is a critical strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. mui.ac.ir

The isoquinoline framework has been identified as a promising scaffold for the design of selective COX-2 inhibitors. mui.ac.irmui.ac.ir Researchers have designed and synthesized novel isoquinoline derivatives based on the structure-activity relationships of known selective COX-2 inhibitors. mui.ac.ir Molecular modeling studies, such as docking, have shown that these derivatives can fit favorably into the active site of the COX-2 enzyme. mui.ac.ir

For instance, research on isoquinoline-1-carboxamide (B73039) derivatives has demonstrated their ability to suppress the expression of COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov One derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), was shown to attenuate the LPS-induced expression of both inducible nitric oxide synthase (iNOS) and COX-2. nih.gov This inhibition of pro-inflammatory enzymes highlights the potential of the isoquinoline core in modulating inflammatory pathways. Similarly, studies on the related quinoline scaffold have identified derivatives with potent and selective COX-2 inhibitory activity, in some cases exceeding that of the reference drug celecoxib. researchgate.netnih.gov These findings collectively suggest that compounds like this compound could potentially exert anti-inflammatory effects by modulating the COX-2/PGE2 pathway.

Antioxidant Mechanisms (e.g., Radical Scavenging)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. Antioxidants can neutralize these harmful species through various mechanisms, with radical scavenging being a primary mode of action. mdpi.com This involves donating a hydrogen atom or an electron to a free radical, thus stabilizing it and preventing further oxidative damage.

The isoquinoline scaffold is present in many natural and synthetic compounds exhibiting antioxidant properties. nih.gov A study on a series of synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives demonstrated that nearly all tested compounds exhibited radical scavenging capabilities against various radicals, including the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) and the superoxide (B77818) anion radical (O₂•⁻). mdpi.com The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom.

Furthermore, naturally occurring bisbenzylisoquinoline alkaloids, such as cepharanthine (B1668398) and fangchinoline, have shown effective antioxidant and radical scavenging activity in multiple in vitro assays. researchgate.net Their ability to inhibit lipid peroxidation was found to be more potent than standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol at the same concentration. researchgate.net Research on quinoline derivatives, which are structurally related to isoquinolines, also reports significant radical scavenging activity. researchgate.net The presence of electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, on the aromatic ring system can enhance the radical scavenging capacity. nih.govnih.gov This suggests that the 8-amino group in this compound could contribute to potential antioxidant activity through a radical scavenging mechanism.

Isoquinoline-Conjugated Systems and Hybrid Molecules

To enhance biological activity, improve target specificity, and explore novel therapeutic applications, the isoquinoline nucleus is often incorporated into larger, more complex molecular architectures such as conjugated systems and hybrid molecules.

Synthesis and Evaluation of Isoquinoline Dipeptides

The conjugation of isoquinolines with peptides represents a promising strategy for creating novel bioactive molecules. nih.govacs.org Peptides can introduce specific biological functions and improve the pharmacokinetic properties of the core scaffold. A recent study detailed the design and synthesis of a novel class of dipeptide-heterocycle hybrids featuring a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) constituent. nih.govacs.org

The synthesis was achieved using a solid-phase peptide synthesis (SPPS) protocol, where the THIQ moiety was positioned at the N-terminus and various amino acids were incorporated to create a library of dipeptides. nih.govacs.org These novel isoquinoline dipeptide conjugates were then evaluated for their biological activities, particularly their antimicrobial properties against several bacterial and fungal strains. nih.gov The results indicated potent antibacterial and antifungal activity, with some conjugates showing significantly higher potency than standard drugs like ampicillin. nih.gov For example, a conjugate containing a histidine residue was found to be ten times more potent against E. coli than ampicillin. nih.govacs.org

| Compound | Conjugated Amino Acid | Target Organism | MIC (μM) | Reference Drug (Ampicillin) MIC (μM) |

|---|---|---|---|---|

| 7c | Histidine (His) | E. coli | 33 | 332 |

| 7g | Serine (Ser) | E. coli | 66 | 332 |

| 7e | Arginine (Arg) | S. pyrogens | 315 | 332 |

Data sourced from a study on novel THIQ dipeptide conjugates. nih.gov

Hybrid Molecules for Multi-Target Approaches

The development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is an emerging strategy in drug discovery. nih.gov This multi-target approach aims to address complex diseases like cancer by simultaneously modulating multiple biological pathways, which can lead to synergistic effects, reduced side effects, and a lower likelihood of developing drug resistance. nih.gov

The isoquinoline and quinoline scaffolds are frequently used as core structures in the design of such hybrid molecules. nih.govaminer.cn For example, the conjugation of quinolines with chalcones has led to the identification of potent anticancer agents that act through multiple mechanisms, including the inhibition of tubulin polymerization and various kinases. nih.gov Similarly, isoquinoline-based hybrids have been investigated as potential tubulin polymerization inhibitors for cancer therapy. aminer.cn The rationale is that many natural alkaloids containing an isoquinoline motif have shown activity against tubulin, and creating hybrids can enhance this potential. aminer.cn This strategy of molecular hybridization allows for the creation of novel drug candidates with potentially improved efficacy and a broader spectrum of activity compared to single-target agents.

Q & A

Q. What are the common synthetic routes for Methyl 8-aminoisoquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via multi-step pathways involving functionalization of isoquinoline precursors. A typical approach includes halogenation of a substituted coumarin ester followed by amination. For example, ethyl 8-methoxycoumarin-3-carboxylate can undergo halogenation (e.g., bromination) and subsequent displacement with ammonia to introduce the amino group . Solvent choice (e.g., DMF or ethanol), temperature control (reflux conditions), and catalysts (e.g., triethylamine for acid-binding) are critical for optimizing yield . Purification via recrystallization or column chromatography is recommended to isolate high-purity product .

Q. How can the structural configuration of this compound be confirmed experimentally?

X-ray crystallography using SHELXL software is a gold standard for resolving crystal structures, particularly for verifying substituent positions and hydrogen bonding patterns . Complementary techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons, methyl ester groups).

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.

- FT-IR : To identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretches) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s quinoline scaffold for potential binding interactions .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) on the isoquinoline core influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., –OCH₃) enhance solubility and membrane permeability, while amino groups (–NH₂) facilitate hydrogen bonding with biological targets like DNA topoisomerases . For example, replacing methoxy with methyl in related quinoline derivatives increased anticancer potency by 3-fold in murine models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide rational design .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or cell line heterogeneity. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .

- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) and multiple replicates.

- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) if MTT results are inconclusive .

Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be improved?

- Prodrug strategies : Ester hydrolysis to carboxylic acid derivatives can enhance bioavailability .

- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

- Lipophilicity optimization : Introduce polar groups (e.g., –OH) to reduce logP values, improving aqueous solubility .

Q. What advanced analytical techniques characterize degradation products under stressed conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and hydrolytic conditions (acid/base).

- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns .

- Stability-indicating methods : Develop validated HPLC protocols (e.g., C18 column, 0.1% TFA in mobile phase) to quantify intact compound .

Methodological Considerations

Q. How should researchers handle conflicting crystallographic data during refinement?

Use SHELXL’s iterative refinement tools to adjust thermal parameters and resolve disorder. Cross-validate with DFT-calculated bond lengths/angles to detect outliers . For ambiguous electron density (e.g., rotating methyl groups), apply restraints (e.g., DFIX) to maintain chemically reasonable geometries .

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for false discovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.